molecular formula C27H25NO4 B2620316 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide CAS No. 923186-99-6

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide

Cat. No. B2620316
CAS RN: 923186-99-6
M. Wt: 427.5
InChI Key: UPLJXQCPPKLCTP-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and modulating various signaling pathways in the body. It has also been shown to have an effect on the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body, which are implicated in various diseases such as cancer, Alzheimer's disease, and cardiovascular disease. It has also been shown to have an effect on cell proliferation and apoptosis, which are important processes in cancer development.

Advantages and Limitations for Lab Experiments

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide has several advantages and limitations for lab experiments. One of the advantages is its ability to inhibit certain enzymes and modulate various signaling pathways, which makes it a potential candidate for drug discovery and development. However, one of the limitations is its low solubility in water, which makes it difficult to work with in certain experimental settings.

Future Directions

For research could focus on its potential applications in disease treatment, its mechanism of action, and improving its solubility.

Synthesis Methods

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide has been reported in the literature using different methods. One of the most commonly used methods involves the condensation of 4-methoxybenzoyl chloride with 2-(4-tert-butylphenyl)-4-oxo-4H-chromene-6-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its ability to inhibit certain enzymes such as tyrosinase and acetylcholinesterase, which are implicated in various diseases.

properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-6-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c1-27(2,3)19-9-5-17(6-10-19)25-16-23(29)22-15-20(11-14-24(22)32-25)28-26(30)18-7-12-21(31-4)13-8-18/h5-16H,1-4H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLJXQCPPKLCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-methoxybenzamide

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